N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide: is an organic compound that features a complex structure with both aromatic and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-naphthalen-2-yloxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Reduction: 2-amino-4-methoxyphenyl-2-naphthalen-2-yloxyacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug modification and optimization.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitro and methoxy groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)benzamide
- N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
Comparison:
- N-(2-methoxy-4-nitrophenyl)benzamide: This compound has a similar structure but lacks the naphthalen-2-yloxy group, which may affect its reactivity and binding properties.
- N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide: This compound has a different acyl group, which can influence its chemical and biological properties.
Uniqueness: N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide is unique due to the presence of both the naphthalen-2-yloxy and acetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-18-11-15(21(23)24)7-9-17(18)20-19(22)12-26-16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWXZFKHBFDYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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